molecular formula C20H36O2Si2 B13698683 [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)

[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)

Cat. No.: B13698683
M. Wt: 364.7 g/mol
InChI Key: ASHNNDSJKNDDTJ-UHFFFAOYSA-N
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Description

[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is a chemical compound with the molecular formula C20H36O2Si2 It is characterized by the presence of a vinyl group attached to a phenylene ring, which is further connected to two tert-butyldimethylsilane groups through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) typically involves the reaction of 4-vinylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The vinyl group can participate in polymerization reactions, while the phenylene ring can undergo substitution reactions. The tert-butyldimethylsilane groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. The tert-butyldimethylsilane groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .

Properties

Molecular Formula

C20H36O2Si2

Molecular Weight

364.7 g/mol

IUPAC Name

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxy-4-ethenylphenoxy]-dimethylsilane

InChI

InChI=1S/C20H36O2Si2/c1-12-16-13-14-17(21-23(8,9)19(2,3)4)18(15-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3

InChI Key

ASHNNDSJKNDDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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